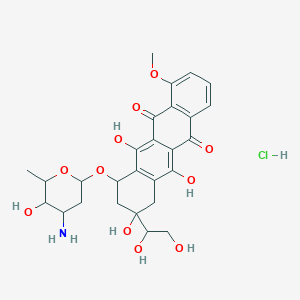
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with a difluoromethyl group at the 5-position, a methylsulfanyl group at the 2-position, and an amine group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic transfer of a difluoromethyl group using reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions are generally mild and do not require the use of metal catalysts, making the process more environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using commercially available difluoromethylating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
科学研究应用
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
作用机制
The mechanism of action of 5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity . The methylsulfanyl group may also contribute to the compound’s overall reactivity and stability, influencing its biological activity.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent with a similar pyrimidine structure.
2-Methylthio-4-aminopyrimidine: A compound with a similar substitution pattern but lacking the difluoromethyl group.
5-Difluoromethyl-2-thiopyrimidine: A compound with a similar difluoromethyl group but different substitution at the 2-position.
Uniqueness
5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine is unique due to the presence of both the difluoromethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s potential for specific interactions with biological targets and its utility in various applications.
属性
分子式 |
C6H7F2N3S |
|---|---|
分子量 |
191.20 g/mol |
IUPAC 名称 |
5-(difluoromethyl)-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C6H7F2N3S/c1-12-6-10-2-3(4(7)8)5(9)11-6/h2,4H,1H3,(H2,9,10,11) |
InChI 键 |
MFNWLVJBAYHCRY-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=C(C(=N1)N)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)

![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)








![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)

